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Compound of Interest |

1-(Benzo[d][1,3]dioxol-5-
Compound Name:
yl)cyclopropanecarboxylic acid

CAS No.: 862574-89-8

Cat. No.: B1286395

Get Quote

\ J

Common Name: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid Target
Application: Critical Intermediate for CFTR Modulators (e.g., Lumacaftor/VX-809)[1][2]

Executive Summary: The "Left-Wing" Scaffold

CAS 862574-88-7 is not merely a generic building block; it is the pharmacophore-defining "left-
wing" scaffold of the cystic fibrosis drug Lumacaftor (VX-809).[1][2] Its structural integrity is
paramount because it imparts two critical properties to the final drug: metabolic stability (via the
difluorobenzodioxole moiety) and conformational rigidity (via the cyclopropane ring).[1][2]

This guide provides a rigorous framework for confirming the identity of CAS 862574-88-7,
distinguishing it from non-fluorinated or acyclic analogs, and benchmarking its physicochemical
performance.[1][2]

Structural Identity & Confirmation Logic

To validate CAS 862574-88-7, researchers must confirm three distinct structural domains: the
carboxylic acid tail, the cyclopropane linker, and the difluorinated core.[1][2]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1286395#bc-rfq
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

A. The Analytical Signature

The following data points constitute the "Gold Standard" for identification. Any deviation

indicates an impurity or regioisomer.[1][2]

Analytical Method

Key Signal | Parameter

Structural Inference

1H NMR (DMSO-d6)

01.17 & 1.46 (m, 2H each)

Cyclopropane Ring: Distinctive
high-field multiplets confirm the
strained ring structure,
distinguishing it from acyclic

analogs.[1][2]

1H NMR (DMSO-d6)

5 12.40 (s, 1H)

Carboxylic Acid: Broad singlet
confirms the free acid
functionality (critical for

subsequent amide coupling).

[1]2]

1H NMR (DMSO-d6)

0 7.17 - 7.40 (ABX Pattern)

Aromatic Core: The 1,3,4-
substitution pattern of the

benzene ring.[1][2]

19F NMR

0 -50 to -60 ppm (s)

Difluoromethylene: A strong
singlet confirms the CF2
group, ruling out the non-
fluorinated parent.[1][2]

Mass Spectrometry

m/z 241.0 [M-H]~

Molecular Weight: Negative
ionization mode is preferred for

carboxylic acids.[1][2]

B. Structural Logic Visualization

The following diagram illustrates the causality between the molecular structure and the

analytical signals.
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Caption: Mapping structural domains to specific analytical validation signals.

Performance Comparison: Why This Scaffold?

In drug design, CAS 862574-88-7 is chosen over simpler alternatives due to specific Structure-
Activity Relationship (SAR) advantages.[1][2]

Comparative Benchmarking Table

We compare CAS 862574-88-7 against its Non-Fluorinated Analog (1-(1,3-benzodioxol-5-
yl)cyclopropanecarboxylic acid) and its Acyclic Analog (2-(2,2-difluorobenzo[d][1,3]dioxol-5-
yhacetic acid).[1][2]
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Feature

CAS 862574-88-7
(Target)

Alternative A: Non-
Fluorinated Analog

Alternative B:
Acyclic Analog

Metabolic Stability

High

Low

High

Fluorine blocks P450

Dioxole ring is a

"metabolic soft spot,”

Fluorine protects ring,

Mechanism oxidation at the ) but linker is flexible.[1]
] ] easily opened by
dioxole ring.[1][2] [2]
P450s.[1][2]
Conformational
o High (Locked) High (Locked) Low (Flexible)

Rigidity

Cyclopropane locks

] S Rotatable bonds leads

the vector of the side Similar rigidity, but

Impact to entropy penalty

chain, improving
binding affinity.[1][2]

poor stability.[1][2]

upon binding.[1][2]

Lipophilicity (LogP) ~2.12 ~1.5 ~1.8
Optimized for
membrane Lower permeability.[1] Moderate

Impact

permeability in lung
tissue.[1][2]

[2]

permeability.[1][2]

Expert Insight: The "Fluorine Effect"

The addition of the two fluorine atoms (converting the methylenedioxy group to a

difluoromethylenedioxy group) is a strategic modification.[1][2] In the non-fluorinated

alternative, the methylene hydrogens are susceptible to hydrogen atom abstraction by

Cytochrome P450 enzymes, leading to ring opening and rapid clearance.[1][2] CAS 862574-

88-7 blocks this metabolic route, significantly extending the half-life of the final drug.[1][2]

Experimental Protocols

These protocols are designed to be self-validating.[1][2] If the "System Suitability” criteria are

not met, the experiment must be repeated.

Protocol A: Structural Confirmation via 1H NMR
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Objective: Confirm purity >98% and absence of isomeric impurities.

o Sample Prep: Dissolve 10 mg of CAS 862574-88-7 in 0.6 mL of DMSO-d6. (Note: CDCI3
may be used, but DMSO provides sharper resolution for the carboxylic acid proton).[1][2]

e Acquisition:

o Relaxation Delay (D1): = 5 seconds (critical for accurate integration of the acid proton).[1]

(2]
o Scans: 16.

e Analysis:

[e]

Set the DMSO residual peak to 2.50 ppm.[1][2]

o

Integration Check: Normalize the aromatic proton at ~7.40 ppm to 1.00.

[¢]

Validation: The cyclopropane region (1.10-1.50 ppm) must integrate to exactly 4.00 (x0.1).
[11[2]

[¢]

QC Flag: If extra peaks appear at 6.0 ppm (methylenedioxy protons), the sample is
contaminated with the non-fluorinated analog.[1][2]

Protocol B: Purity Determination via HPLC

Objective: Quantify purity and detect the "Linear Acid" impurity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).[1][2]

Mobile Phase:

o A:0.1% Formic Acid in Water.[1][2]

o B: Acetonitrile.[1][2][3]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm and 254 nm.
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e System Suitability:
o Retention time of CAS 862574-88-7: ~6.5 min.[1][2]

o Tailing Factor: < 1.5.[1][2]

Workflow Visualization

The following flowchart guides the decision-making process for QC release.

Crude Sample
CAS 862574-88-7

Step 1: HPLC Purity
(Target > 98%)

Step 2: 1H NMR Recrystallize
(Structure Check) (Heptane/MTBE)

Missing F-Peaks?

Yes (Non-F analog)

RELEASE LOT REJECT
(Valid Intermediate) (Wrong Structure)

Click to download full resolution via product page

Caption: Quality Control decision tree for validating CAS 862574-88-7 prior to synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://pubchem.ncbi.nlm.nih.gov/compound/44206103
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.medkoo.com/drug_syntheses/41
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.medkoo.com/drug_syntheses/41
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.medkoo.com/drug_syntheses/41
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.chemicalbook.com/synthesis/862574-88-7.htm
https://www.benchchem.com/product/b1286395?utm_src=pdf-custom-synthesis#bc-rfq
https://www.pharmaffiliates.com/en/862574-88-7-1-2-2-difluorobenzodioxol-5-yl-cyclopropanecarboxylic-acid-pa270023787.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12489626.htm
https://www.chemicalbook.com/synthesis/862574-88-7.htm
https://www.chemicalbook.com/synthesis/862574-88-7.htm
https://www.medkoo.com/drug_syntheses/41
https://www.benchchem.com/product/b1286395/docs#structural-confirmation-performance-benchmarking-of-cas-862574-88-7
https://www.benchchem.com/product/b1286395/docs#structural-confirmation-performance-benchmarking-of-cas-862574-88-7
https://www.benchchem.com/product/b1286395/docs#structural-confirmation-performance-benchmarking-of-cas-862574-88-7
https://www.benchchem.com/product/b1286395/docs#structural-confirmation-performance-benchmarking-of-cas-862574-88-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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